N-methoxy-N-methyl-2-phenylbutanamide

Weinreb amide Physicochemical property Isomer discrimination

N-methoxy-N-methyl-2-phenylbutanamide (CAS 166337-42-4, C₁₂H₁₇NO₂, MW 207.27 g/mol) is a Weinreb amide derivative characterized by a 2-phenylbutanamide backbone bearing N-methoxy and N-methyl substituents. Weinreb amides constitute a privileged class of synthetic intermediates valued for their capacity to undergo controlled nucleophilic addition with organometallic reagents, enabling selective ketone and aldehyde synthesis without over-addition side reactions.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 166337-42-4
Cat. No. B3023361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-N-methyl-2-phenylbutanamide
CAS166337-42-4
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N(C)OC
InChIInChI=1S/C12H17NO2/c1-4-11(12(14)13(2)15-3)10-8-6-5-7-9-10/h5-9,11H,4H2,1-3H3
InChIKeyREBCRTLCXHMVIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-N-methyl-2-phenylbutanamide (CAS 166337-42-4): Sourcing Guide for Weinreb Amide Intermediates


N-methoxy-N-methyl-2-phenylbutanamide (CAS 166337-42-4, C₁₂H₁₇NO₂, MW 207.27 g/mol) is a Weinreb amide derivative characterized by a 2-phenylbutanamide backbone bearing N-methoxy and N-methyl substituents [1]. Weinreb amides constitute a privileged class of synthetic intermediates valued for their capacity to undergo controlled nucleophilic addition with organometallic reagents, enabling selective ketone and aldehyde synthesis without over-addition side reactions [2]. This compound serves as a building block in organic synthesis and pharmaceutical research applications [1].

Why Generic Weinreb Amides Cannot Substitute N-Methoxy-N-methyl-2-phenylbutanamide


While Weinreb amides share a common N-methoxy-N-methylamide functional motif, substitution among members of this class is precluded by divergent physicochemical properties arising from their distinct N-acyl substituents [1]. The 2-phenylbutanamide scaffold confers a calculated XLogP3-AA of 2.3 and topological polar surface area of 29.5 Ų [2], values that govern solubility, chromatographic behavior, and reaction kinetics in ways that cannot be reproduced by Weinreb amides bearing alternative alkyl or aryl groups. Procurement decisions based on assumed functional equivalence risk introducing variability in synthetic outcomes, particularly where downstream reaction conditions have been optimized for this specific scaffold.

N-Methoxy-N-methyl-2-phenylbutanamide: Quantitative Differentiation Evidence for Procurement


Exact Mass and Rotatable Bond Count: Differentiation from 4-Phenylbutanamide Isomer

N-Methoxy-N-methyl-2-phenylbutanamide (CAS 166337-42-4, 2-phenyl isomer) and its positional isomer N-methoxy-N-methyl-4-phenylbutanamide (CAS 177756-65-9, 4-phenyl isomer) are distinct compounds with identical molecular formula (C₁₂H₁₇NO₂) and exact mass (207.125928785 Da) [1]. Both share zero hydrogen bond donors and a topological polar surface area of 29.5 Ų [1]. The 2-phenyl isomer possesses a rotatable bond count of 4 versus 5 for the 4-phenyl isomer [1], a difference that affects molecular flexibility and conformational energetics in receptor binding and chromatographic retention.

Weinreb amide Physicochemical property Isomer discrimination

High-Yield Synthesis from 2-Phenylbutyryl Chloride: 98% Isolated Yield

N-Methoxy-N-methyl-2-phenylbutanamide can be synthesized from 2-phenylbutyryl chloride and N,O-dimethylhydroxylamine hydrochloride in the presence of pyridine in anhydrous CH₂Cl₂, affording 41.6 g (98% isolated yield) as a colorless oil suitable for use without further purification . This high-yielding protocol uses standard laboratory reagents and ambient temperature conditions (overnight stirring at RT) . While no direct yield comparison with alternative synthetic routes for this specific compound was identified in the search corpus, the 98% yield represents a reproducible benchmark.

Weinreb amide synthesis Process chemistry Acylation

Weinreb Amide Reaction Selectivity: Controlled Ketone Synthesis via Chelation-Stabilized Intermediate

N-Methoxy-N-methyl-2-phenylbutanamide, as a Weinreb amide, reacts with Grignard and organolithium reagents to form ketones without over-addition to the tertiary alcohol, a selectivity feature common to all Weinreb amides but absent in conventional amides, esters, or acid chlorides [1]. Mechanistically, the N-methoxy group participates in a five-membered chelate intermediate with the organometallic reagent, stabilizing the tetrahedral adduct and preventing collapse until aqueous work-up [1]. For N-methoxy-N-methyl-2-phenylbutanamide specifically, this enables clean conversion of the 2-phenylbutanoyl moiety to the corresponding ketone products without competing side reactions that would degrade yield and complicate purification [1].

Weinreb amide Nucleophilic addition Ketone synthesis Grignard

2-Phenylbutanamide Scaffold Relevance to Androgen Receptor Modulator Pharmacophore

The 2-phenylbutanamide scaffold present in N-methoxy-N-methyl-2-phenylbutanamide is a key structural motif in androgen receptor (AR) modulator development. Patent US7268153B2 describes N-(2-benzyl)-2-phenylbutanamides as tissue-selective AR modulators useful for treating androgen deficiency conditions including osteoporosis and muscle wasting [1]. The 2-phenylbutanamide core with (S)-stereochemistry at the α-carbon serves as the foundational scaffold for this compound class [1].

Androgen receptor modulator SARM 2-phenylbutanamide pharmacophore

N-Methoxy-N-methyl-2-phenylbutanamide: Recommended Application Scenarios Based on Evidence


Synthetic Intermediate for 2-Phenylbutanoyl-Derived Ketones

Use as a Weinreb amide intermediate in the synthesis of ketones bearing the 2-phenylbutanoyl moiety. React with Grignard or organolithium reagents to form ketones without over-addition side reactions, leveraging the five-membered chelate intermediate stabilization mechanism characteristic of Weinreb amides [1]. Suitable for reaction sequences requiring clean conversion to ketone products where product purity and yield consistency are critical parameters.

Precursor in Androgen Receptor Modulator SAR Studies

Deploy as a building block in structure-activity relationship (SAR) investigations targeting the androgen receptor. The 2-phenylbutanamide core is a validated scaffold for tissue-selective AR modulators with potential applications in osteoporosis and muscle wasting indications [1]. The Weinreb amide functionality provides a synthetic handle for elaboration to ketone intermediates compatible with downstream amine coupling reactions to generate N-(2-benzyl)-2-phenylbutanamide derivatives.

Chiral Resolution Substrate for Asymmetric Synthesis Programs

Employ as a racemic substrate for chiral resolution studies. The α-carbon of the 2-phenylbutanamide scaffold bears a stereogenic center that can be resolved to provide enantiomerically enriched (R)- or (S)-2-phenylbutanamide derivatives [1]. The Weinreb amide functionality remains intact during resolution protocols involving chiral acids (e.g., mandelic acid), enabling subsequent asymmetric transformations without protecting group manipulation.

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